molecular formula C9H5IO4 B14899824 5,7-Dihydroxy-3-iodo-4H-chromen-4-one

5,7-Dihydroxy-3-iodo-4H-chromen-4-one

Cat. No.: B14899824
M. Wt: 304.04 g/mol
InChI Key: NOQLJHZALUFUGZ-UHFFFAOYSA-N
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Description

5,7-Dihydroxy-3-iodo-4H-chromen-4-one: is a chemical compound belonging to the class of chromen-4-one derivatives. This compound is characterized by the presence of hydroxyl groups at positions 5 and 7, and an iodine atom at position 3 on the chromen-4-one scaffold. Chromen-4-one derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dihydroxy-3-iodo-4H-chromen-4-one typically involves the iodination of 5,7-dihydroxy-4H-chromen-4-one. One common method includes the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is carried out under reflux conditions to ensure complete iodination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl groups at positions 5 and 7 can undergo oxidation to form quinones.

    Reduction: The chromen-4-one scaffold can be reduced to chroman-4-one derivatives.

    Substitution: The iodine atom at position 3 can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of 5,7-dihydroxy-3-iodo-4H-chromen-4-one-quinone.

    Reduction: Formation of 5,7-dihydroxy-3-iodo-chroman-4-one.

    Substitution: Formation of 5,7-dihydroxy-3-substituted-4H-chromen-4-one derivatives.

Scientific Research Applications

Chemistry: 5,7-Dihydroxy-3-iodo-4H-chromen-4-one is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology: In biological research, this compound is studied for its potential antioxidant and anti-inflammatory properties. The presence of hydroxyl groups contributes to its ability to scavenge free radicals.

Medicine: Medicinally, this compound is investigated for its potential anticancer and antimicrobial activities. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the development of dyes and pigments due to its chromophoric properties. It is also explored for its potential use in material science for the development of novel polymers and coatings.

Mechanism of Action

The mechanism of action of 5,7-Dihydroxy-3-iodo-4H-chromen-4-one involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with amino acid residues in enzymes, potentially inhibiting their activity. The iodine atom can participate in halogen bonding, further stabilizing the interaction with biological targets. These interactions can lead to the modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

    5,7-Dihydroxy-4H-chromen-4-one: Lacks the iodine atom, making it less reactive in substitution reactions.

    3-Iodo-5,6,7-trimethoxy-4H-chromen-4-one: Contains methoxy groups instead of hydroxyl groups, altering its chemical reactivity and biological activity.

    5,7-Dihydroxy-3-methyl-4H-chromen-4-one: The presence of a methyl group instead of an iodine atom changes its steric and electronic properties.

Uniqueness: 5,7-Dihydroxy-3-iodo-4H-chromen-4-one is unique due to the presence of both hydroxyl and iodine functional groups. This combination allows for a wide range of chemical reactions and biological interactions, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C9H5IO4

Molecular Weight

304.04 g/mol

IUPAC Name

5,7-dihydroxy-3-iodochromen-4-one

InChI

InChI=1S/C9H5IO4/c10-5-3-14-7-2-4(11)1-6(12)8(7)9(5)13/h1-3,11-12H

InChI Key

NOQLJHZALUFUGZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=C1O)C(=O)C(=CO2)I)O

Origin of Product

United States

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